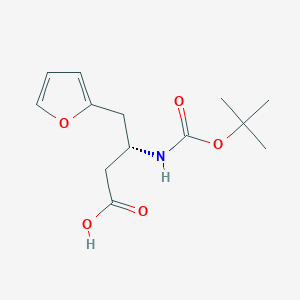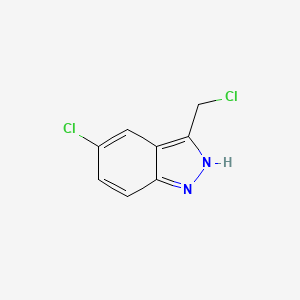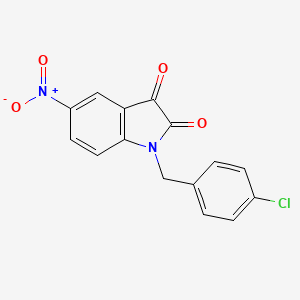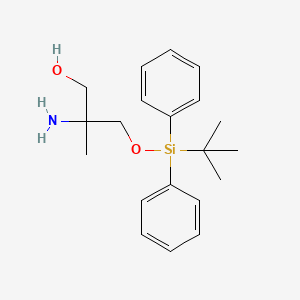
(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
説明
“(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone” is a chemical compound with the molecular formula C16H11ClN2OS . It is related to a class of compounds known as aryl-phenylketones .
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Synthesis and Characterization
Novel compounds, including derivatives similar to (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, have been synthesized and characterized using various spectroscopic techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and vibrational spectra interpretation were conducted using density functional theory (DFT) calculations. These studies provide insights into the structural changes due to electron-withdrawing group substitution and the compounds' thermodynamic stability and reactivity in the ground and excited states, respectively (Shahana & Yardily, 2020).
Antibacterial Activity
The molecular docking studies carried out on compounds similar to this compound suggest potential antibacterial activity. These studies help understand how these compounds might interact with bacterial proteins, offering a pathway to developing new antibacterial agents (Shahana & Yardily, 2020).
Antioxidant Properties
A study on thiazole derivatives with urea, thiourea, and selenourea functionalities revealed potent antioxidant activity, suggesting that compounds with structural similarities to this compound could be explored as antioxidant agents. The presence of selenourea functionality and halogen groups in these compounds has been associated with enhanced activity compared to standard antioxidants (Reddy et al., 2015).
Anticancer and Antimicrobial Agents
Compounds structurally related to this compound have been synthesized and investigated for their potential as anticancer and antimicrobial agents. These studies highlight the versatility of thiazole-based compounds in therapeutic applications, providing a foundation for further exploration of this compound derivatives in these areas (Katariya et al., 2021).
将来の方向性
The future research directions could involve further exploration of the therapeutic potential of this compound and related compounds, particularly their role as potential CDK2 inhibitors . Additionally, more research could be done to fully understand the synthesis, chemical reactions, and physical and chemical properties of this compound.
作用機序
Target of Action
Compounds with a similar thiazole scaffold have been found to interact withserine/threonine-protein kinase , which plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
Thiazole-containing compounds have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole-containing compounds have been known to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化学分析
Biochemical Properties
(2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). It interacts with enzymes such as CDK2 and CDK7, which are crucial for cell cycle regulation . The compound mediates ligand-protein interactions through hydrogen bonds and van der Waals interactions, contributing to its selective inhibition of CDK2 over CDK7 . These interactions are essential for its potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with CDK2 and CDK7. The compound’s selective inhibition of CDK2 is mediated by specific amino acid residues, such as Gln85, Lys89, and Asp145, which facilitate hydrogen bonding and van der Waals interactions . This selective binding results in the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity, leading to cell cycle arrest and apoptosis without significant toxicity . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that may influence its biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to accumulate in various tissues . Additionally, binding proteins may influence its localization and accumulation, affecting its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and CDK7 . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, affecting its inhibitory activity and therapeutic potential.
特性
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSYZGBRKCTHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207408 | |
| Record name | (4-Chlorophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299175-16-9 | |
| Record name | (4-Chlorophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299175-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[2-(phenylamino)-5-thiazolyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide](/img/structure/B3034999.png)
![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)
![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)






![6-[(E)-2-(4-chlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine](/img/structure/B3035016.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine](/img/structure/B3035018.png)
![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B3035019.png)